REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([Cl:10])=[CH:8][C:7]([C:11]([F:14])([F:13])[F:12])=[CH:6][N:5]=1)(=[O:3])[CH3:2].CO[C:17](OC)([N:19]([CH3:21])[CH3:20])[CH3:18]>C1(C)C=CC=CC=1>[Cl:10][C:9]1[C:4]([C:1](=[O:3])[CH:2]=[C:17]([N:19]([CH3:21])[CH3:20])[CH3:18])=[N:5][CH:6]=[C:7]([C:11]([F:13])([F:14])[F:12])[CH:8]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=C(C=C1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
COC(C)(N(C)C)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C(C=C(C)N(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 869 mg | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |